RK-24466

説明

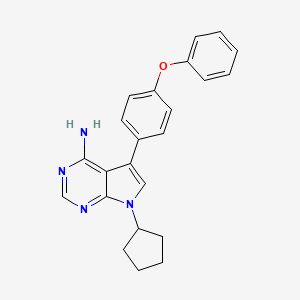

Structure

3D Structure

特性

IUPAC Name |

7-cyclopentyl-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O/c24-22-21-20(14-27(17-6-4-5-7-17)23(21)26-15-25-22)16-10-12-19(13-11-16)28-18-8-2-1-3-9-18/h1-3,8-15,17H,4-7H2,(H2,24,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMETVQKSDIOGPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=C(C3=C(N=CN=C32)N)C4=CC=C(C=C4)OC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424958 |

Source

|

| Record name | 7-Cyclopentyl-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213743-31-8 |

Source

|

| Record name | 7-Cyclopentyl-5-(4-phenoxy)phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213743-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Cyclopentyl-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

RK-24466: A Technical Whitepaper on its Mechanism of Action as a Potent and Selective Lck Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RK-24466 is a potent and selective, small molecule inhibitor of the Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell receptor (TCR) signaling cascade. As a member of the pyrrolo[2,3-d]pyrimidine class of compounds, this compound demonstrates significant potential in the modulation of T-cell mediated immune responses. This document provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory activity, effects on cellular signaling pathways, and in vivo efficacy. Detailed experimental methodologies and quantitative data are presented to offer a thorough understanding of its preclinical profile.

Introduction

Lymphocyte-specific protein tyrosine kinase (Lck) is a non-receptor Src family tyrosine kinase predominantly expressed in T-lymphocytes and NK cells. It plays a pivotal role in the initiation of the T-cell receptor (TCR) signaling cascade upon antigen presentation. Dysregulation of Lck activity has been implicated in various autoimmune diseases and T-cell malignancies, making it an attractive therapeutic target. This compound (also known as KIN 001-51) has emerged as a highly potent and selective inhibitor of Lck, offering a promising avenue for therapeutic intervention in T-cell driven pathologies.[1][2] This whitepaper will delve into the core mechanism of action of this compound, presenting the available preclinical data in a structured and comprehensive manner.

Core Mechanism of Action: Lck Inhibition

This compound exerts its biological effects through the direct inhibition of Lck kinase activity. It belongs to the family of pyrrolo[2,3-d]pyrimidine derivatives, which are known to act as ATP-competitive inhibitors of various kinases.

Biochemical Potency and Selectivity

This compound is a highly potent inhibitor of Lck, demonstrating low nanomolar to sub-nanomolar inhibitory concentrations in cell-free kinase assays. Its selectivity for Lck over other related Src family kinases and a panel of other kinases underscores its potential for a targeted therapeutic effect with a reduced risk of off-target toxicities.

Table 1: In Vitro Inhibitory Activity of this compound Against Various Kinases

| Kinase Target | IC50 (nM) | Assay Type |

| Lck (64-509) | < 1 | Cell-free assay |

| Lckcd | 2 | Cell-free assay |

| Src | 70 | Cell-free assay |

| Kdr (VEGFR2) | 1,570 | Cell-free assay |

| Tie-2 | 1,980 | Cell-free assay |

| EGFR | 3,200 | Cell-free assay |

| PKC | > 33,000 | Cell-free assay |

| CDC2/B | > 50,000 | Cell-free assay |

| ZAP-70 | > 50,000 | Cell-free assay |

Data compiled from publicly available sources.[2]

Impact on T-Cell Signaling

By inhibiting Lck, this compound effectively blocks the initial and critical steps of the T-cell receptor signaling pathway. This leads to a downstream cascade of events that ultimately results in the suppression of T-cell activation and effector functions.

Inhibition of T-Cell Receptor (TCR) Signaling

Upon TCR engagement, Lck is one of the first kinases to be activated. It phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 and ζ-chains of the TCR complex. This phosphorylation event creates docking sites for another kinase, ZAP-70, which is then also phosphorylated and activated by Lck. The inhibition of Lck by this compound prevents these initial phosphorylation events, thereby halting the entire downstream signaling cascade.

Suppression of IL-2 Production

A key functional consequence of TCR signaling is the production of Interleukin-2 (IL-2), a cytokine crucial for T-cell proliferation and differentiation. By blocking the upstream signaling events, this compound effectively inhibits TCR-stimulated IL-2 production.

Table 2: In Vivo Efficacy of this compound on IL-2 Production in Mice

| Administration Route | ED50 (mg/kg) |

| Intraperitoneal (i.p.) | 4 |

| Oral (p.o.) | 25 |

Data represents the effective dose required to inhibit T-cell receptor-stimulated IL-2 production by 50%.[2]

Experimental Protocols

While specific, detailed protocols for the studies on this compound are not publicly available, the following represents a generalized methodology for the key experiments cited.

In Vitro Lck Kinase Inhibition Assay (Generalized Protocol)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of Lck.

Methodology:

-

Reagent Preparation: Recombinant Lck enzyme, a suitable kinase buffer, ATP, and a peptide substrate are prepared. This compound is serially diluted to a range of concentrations.

-

Reaction Setup: The assay is typically performed in a 96- or 384-well plate format. The inhibitor at various concentrations is pre-incubated with the Lck enzyme.

-

Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of ATP and the peptide substrate.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as radiometric assays measuring the incorporation of radioactive phosphate, or more commonly, through luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: The percentage of Lck activity inhibition is calculated for each concentration of this compound. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by fitting the data to a dose-response curve.

T-Cell Receptor Stimulated IL-2 Production Assay (Generalized Protocol)

This cellular assay assesses the ability of a compound to inhibit T-cell activation in a more physiologically relevant context.

Methodology:

-

Cell Preparation: T-cells are isolated from a relevant source, such as murine splenocytes or human peripheral blood mononuclear cells (PBMCs).

-

Compound Treatment: The isolated T-cells are pre-incubated with varying concentrations of this compound.

-

TCR Stimulation: T-cell activation is induced by stimulating the TCR complex. This is commonly achieved using plate-bound anti-CD3 antibodies, often in combination with anti-CD28 antibodies to provide a co-stimulatory signal.

-

Incubation: The cells are cultured for a period of 24 to 48 hours to allow for cytokine production.

-

IL-2 Quantification: The cell culture supernatant is collected, and the concentration of secreted IL-2 is measured using a sensitive immunoassay, typically an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The percentage of inhibition of IL-2 production is calculated for each concentration of this compound. The EC50 (in vitro) or ED50 (in vivo) value, the concentration or dose of the inhibitor that causes 50% inhibition of IL-2 production, is determined.

Clinical Development and Future Perspectives

As of the latest available public information, there are no registered clinical trials specifically for this compound. The development of selective Lck inhibitors, such as those from the pyrrolo[2,3-d]pyrimidine class, remains an active area of research for the treatment of autoimmune diseases and certain types of cancer. The high potency and selectivity of this compound make it a valuable research tool and a potential candidate for further preclinical and clinical development. Future studies would be required to evaluate its pharmacokinetic properties, safety profile, and therapeutic efficacy in relevant disease models.

Conclusion

This compound is a potent and selective inhibitor of Lck, a key kinase in T-cell signaling. Its ability to effectively block the TCR signaling cascade, leading to the suppression of T-cell activation and IL-2 production, has been demonstrated in both biochemical and cellular assays, as well as in vivo models. The data presented in this whitepaper highlight the potential of this compound as a targeted immunomodulatory agent. Further investigation into its clinical potential is warranted.

References

The Discovery and Synthesis of RK-24466: A Potent and Selective Lck Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling pathway, making it a prime target for therapeutic intervention in autoimmune diseases and T-cell malignancies. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of RK-24466, a potent and selective inhibitor of Lck. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a structured summary of its quantitative inhibitory data. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and the methodologies used in its characterization.

Introduction to Lck and Its Role in T-Cell Signaling

Lymphocyte-specific protein tyrosine kinase (Lck) is a 56 kDa protein belonging to the Src family of non-receptor tyrosine kinases. It plays a pivotal role in the initiation of the T-cell receptor (TCR) signaling cascade.[1] Upon TCR engagement with an antigen-presenting cell, Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex. This phosphorylation event initiates a signaling cascade involving the recruitment and activation of other kinases, such as ZAP-70, leading to the activation of downstream pathways including the PLC-γ, MAPK/ERK, and PI3K/Akt pathways.[2] These signaling events ultimately culminate in T-cell activation, proliferation, and cytokine production. Given its central role, the aberrant activity of Lck has been implicated in various autoimmune diseases and cancers.

The Discovery of this compound as a Potent Lck Inhibitor

This compound, also known as 7-cyclopentyl-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, emerged from research efforts focused on developing selective inhibitors of Lck. It belongs to the pyrrolo[2,3-d]pyrimidine class of compounds, which have been explored as scaffolds for various kinase inhibitors. This compound has demonstrated high potency and selectivity for Lck, with inhibitory concentrations in the low nanomolar range.

Quantitative Inhibitory Activity

The inhibitory activity of this compound against Lck and a panel of other kinases has been quantified through various in vitro assays. A summary of the key quantitative data is presented in the tables below.

| Target Kinase | Assay Format | IC50 (nM) | Reference |

| Lck (64-509) | Kinase Assay | <1 | [1] |

| LckCD | Kinase Assay | 2 | [1] |

| Src | Kinase Assay | 70 | [3] |

| Kdr | Kinase Assay | 1570 | [3] |

| Tie-2 | Kinase Assay | 1980 | [3] |

| EGFR | Kinase Assay | 3200 | [3] |

| PKC | Kinase Assay | >33000 | [3] |

| CDC2/B | Kinase Assay | >50000 | [3] |

| ZAP-70 | Kinase Assay | >50000 | [3] |

Table 1: In Vitro Inhibitory Activity of this compound against Various Kinases.

| Cellular Assay | Cell Line | Stimulus | Readout | IC50 (nM) | Reference |

| IL-2 Production | Jurkat | anti-CD3 | IL-2 levels | Potent, >100-fold more potent than PP1 | [1] |

Table 2: Cellular Activity of this compound.

| In Vivo Model | Administration Route | Readout | ED50 (mg/kg) | Reference |

| T-cell receptor stimulated IL-2 production in mice | Intraperitoneal (i.p.) | IL-2 levels | 4 | [1][3] |

| T-cell receptor stimulated IL-2 production in mice | Oral (p.o.) | IL-2 levels | 25 | [1][3] |

| Antigen-specific T-cell immune response (IFNγ production) | Oral (p.o., 100 mg/kg twice daily for 3 days) | IFNγ levels | 70% inhibition | [1] |

Table 3: In Vivo Efficacy of this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from commercially available precursors. The core pyrrolo[2,3-d]pyrimidine scaffold is constructed, followed by the introduction of the cyclopentyl and phenoxyphenyl moieties. The following is a representative synthetic scheme based on general procedures for the synthesis of similar pyrrolo[2,3-d]pyrimidine derivatives.

Caption: Synthetic scheme for this compound.

Detailed Experimental Protocol for Synthesis

Step 1: Synthesis of 7-Cyclopentyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine

-

To a solution of 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq) in dry N,N-dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃, 2.0 eq).

-

Add cyclopentyl bromide (1.2 eq) to the mixture.

-

Heat the reaction mixture to 70°C and stir for 18 hours.

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing ethyl acetate (B1210297) and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to yield 7-cyclopentyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Step 2: Synthesis of 7-Cyclopentyl-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (this compound)

-

In a reaction vessel, combine 7-cyclopentyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq), 4-phenoxyphenylboronic acid (1.5 eq), and sodium carbonate (2.0 eq).

-

Add a solvent mixture of toluene, ethanol, and water.

-

Purge the mixture with nitrogen or argon for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 eq) to the reaction mixture.

-

Heat the mixture to 80°C and stir for 12-16 hours.

-

After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to afford this compound.

Mechanism of Action and Signaling Pathways

This compound exerts its inhibitory effect by targeting the ATP-binding site of Lck, thereby preventing the phosphorylation of its downstream substrates. This leads to the suppression of T-cell activation and proliferation. The key signaling pathways affected by this compound are depicted below.

References

The Structure-Activity Relationship of RK-24466: A Deep Dive into a Potent Lck Inhibitor

For Researchers, Scientists, and Drug Development Professionals

RK-24466 has emerged as a highly potent and selective inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in T-cell signaling and a promising target for autoimmune diseases and certain cancers. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound, detailing the molecular features that govern its inhibitory activity. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the relevant biological pathways to offer a thorough resource for researchers in the field.

Core Compound Activity

This compound, a pyrrolo[2,3-d]pyrimidine derivative, demonstrates exceptional potency against Lck. It inhibits two different constructs of the human Lck kinase, Lck (64-509) and Lckcd, with IC50 values of less than 0.001 μM and 0.002 μM, respectively[1][2][3]. The compound, also known as KIN 001-51, has the chemical formula C23H22N4O and a molecular weight of 370.45[1].

Quantitative Structure-Activity Relationship Data

The inhibitory potency of this compound and its analogs is highly dependent on the nature of the substituents at specific positions of the pyrrolo[2,3-d]pyrimidine core. The following table summarizes the available quantitative data on the inhibitory activities of this compound and related compounds against Lck and other kinases.

| Compound | Target Kinase | IC50 (nM) | Reference |

| This compound | Lck (64-509) | < 1 | [2][4] |

| This compound | LckCD | 2 | [2][4] |

| This compound | Src | 70 | [4] |

| This compound | Kdr | 1570 | [4] |

| This compound | Tie-2 | 1980 | [4] |

| This compound | EGFR | 3200 | [4] |

| This compound | PKC | > 33000 | [4] |

| This compound | CDC2/B | > 50000 | [4] |

| This compound | ZAP-70 | > 50000 | [4] |

Experimental Protocols

The determination of the inhibitory activity of this compound and its analogs typically involves biochemical assays that measure the phosphorylation of a substrate by the target kinase. A representative experimental protocol is described below.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

-

Recombinant human Lck kinase (e.g., Lck (64-509) or LckCD)

-

Kinase substrate (e.g., a synthetic peptide with a tyrosine residue)

-

Adenosine triphosphate (ATP), radioactively labeled ([γ-32P]ATP) or unlabeled for non-radioactive detection methods

-

Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

96-well filter plates or other suitable assay plates

-

Scintillation counter or luminescence/fluorescence plate reader

Procedure:

-

Compound Preparation: A serial dilution of the test compound is prepared in the assay buffer.

-

Reaction Mixture Preparation: The kinase, substrate, and assay buffer are combined in the wells of the assay plate.

-

Initiation of Reaction: The test compound dilutions are added to the wells, followed by the addition of ATP to initiate the kinase reaction. The final DMSO concentration should be kept constant across all wells and at a low percentage to avoid interference.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

-

Termination of Reaction: The reaction is stopped by the addition of a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a filter membrane to capture the phosphorylated substrate.

-

Detection of Phosphorylation:

-

Radioactive Method: The filter membranes are washed to remove unincorporated [γ-32P]ATP. The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

-

Non-Radioactive Methods: Methods such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays (e.g., ADP-Glo) can be used to measure kinase activity.

-

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

This compound exerts its biological effects by inhibiting Lck, a key player in the T-cell receptor (TCR) signaling pathway. Understanding this pathway is crucial for elucidating the mechanism of action of this compound.

The following diagram illustrates a typical experimental workflow for evaluating the cellular activity of this compound.

Conclusion

This compound stands out as a potent and selective inhibitor of Lck kinase, with a well-defined structure-activity relationship centered around its pyrrolo[2,3-d]pyrimidine core. The high potency and selectivity of this compound make it a valuable tool for studying Lck-mediated signaling and a promising lead for the development of novel therapeutics for T-cell-mediated disorders. Further research into the synthesis and evaluation of novel analogs will continue to refine our understanding of the SAR and may lead to the discovery of even more effective and safer drug candidates.

References

RK-24466: A Potent and Selective Src Family Kinase Inhibitor for Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

RK-24466 has emerged as a potent and highly selective inhibitor of Src family kinases, with a primary focus on Lymphocyte-specific protein tyrosine kinase (Lck). This technical guide provides a comprehensive overview of this compound, detailing its biochemical and cellular activities, the signaling pathways it modulates, and methodologies for its investigation. The information presented herein is intended to support researchers and drug development professionals in exploring the therapeutic potential of this compound in immunology, oncology, and vascular biology.

Introduction

The Src family of non-receptor tyrosine kinases (SFKs) plays a pivotal role in a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Lck, a key member of this family, is predominantly expressed in T-lymphocytes and is essential for T-cell receptor (TCR) signaling and T-cell activation. Dysregulation of Lck and other SFKs has been implicated in various diseases, including autoimmune disorders, hematological malignancies, and proliferative vascular conditions. Consequently, the development of selective SFK inhibitors is of significant therapeutic interest.

This compound is a small molecule inhibitor that has demonstrated exceptional potency and selectivity for Lck. This whitepaper consolidates the available quantitative data on its inhibitory profile, provides detailed experimental protocols for its characterization, and visualizes the key signaling pathways affected by its activity.

Quantitative Data

The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available to date.

Table 1: Biochemical Inhibitory Activity of this compound

| Target Kinase | Construct/Assay Type | IC50 (nM) |

| Lck | Human, construct (64-509) | <1[1] |

| Lck | Human, LckCD | 2[1] |

IC50: Half-maximal inhibitory concentration. Data presented is a summary from available public sources.

Table 2: Cellular Activity of this compound

| Cell-Based Assay | Cell Line/Model | Endpoint | IC50 / ED50 |

| T-cell Activation | Jurkat cells (stimulated with anti-CD3 antibody) | IL-2 Production | Potent inhibition (reported to be at least 100-fold more potent than PP1)[1] |

| Vascular Smooth Muscle Cell Proliferation | Not Specified | Proliferation | Significant inhibition[1] |

| Vascular Smooth Muscle Cell Migration | Not Specified | Migration | Significant inhibition[1] |

IC50: Half-maximal inhibitory concentration; ED50: Half-maximal effective dose. Data is based on qualitative and comparative descriptions from public sources.

Table 3: In Vivo Efficacy of this compound

| Animal Model | Dosing Route | Endpoint | ED50 |

| Mouse | Intraperitoneal (ip) | T-cell receptor stimulated IL-2 production | 4 mg/kg[1] |

| Mouse | Oral (po) | T-cell receptor stimulated IL-2 production | 25 mg/kg[1] |

ED50: Half-maximal effective dose.

Signaling Pathways

This compound exerts its effects by inhibiting key signaling nodes within critical cellular pathways. The following diagrams, generated using the DOT language, illustrate the primary signaling cascades targeted by this inhibitor.

Lck-Mediated T-Cell Receptor Signaling

Upon engagement of the T-cell receptor (TCR) by an antigen-presenting cell (APC), Lck is one of the first kinases to be activated. It phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex. This phosphorylation event initiates a signaling cascade that leads to T-cell activation, proliferation, and cytokine production, such as Interleukin-2 (IL-2). This compound directly inhibits Lck, thereby blocking this entire downstream cascade.

Caption: Lck inhibition by this compound in TCR signaling.

Src-Mediated Proliferation and Migration in Vascular Smooth Muscle Cells

In vascular smooth muscle cells (VSMCs), Src family kinases are involved in signaling pathways that promote proliferation and migration, processes that are central to the development of atherosclerosis and restenosis. Growth factors and other stimuli can activate Src, which in turn can activate downstream pathways such as the PI3K/Akt and MAPK/ERK cascades. These pathways lead to the expression of proteins that drive cell cycle progression and cell motility. This compound, by inhibiting Src, can block these pro-proliferative and pro-migratory signals.

Caption: Inhibition of Src-mediated VSMC signaling by this compound.

Experimental Protocols

The following sections provide generalized protocols for key experiments used to characterize this compound. These should be adapted and optimized for specific experimental conditions.

Biochemical Kinase Inhibition Assay (Generic Protocol)

Objective: To determine the in vitro inhibitory potency of this compound against Lck or other kinases.

Materials:

-

Recombinant human Lck kinase

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Peptide substrate (e.g., a generic tyrosine kinase substrate)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO. A typical starting concentration is 10 mM.

-

In a 384-well plate, add 1 µL of diluted this compound or DMSO (vehicle control).

-

Add 2 µL of Lck enzyme diluted in kinase buffer to each well.

-

Initiate the kinase reaction by adding 2 µL of a mixture of the peptide substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km for the enzyme.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Jurkat T-Cell IL-2 Production Assay (Generic Protocol)

Objective: To assess the effect of this compound on T-cell activation by measuring IL-2 production.

Materials:

-

Jurkat T-cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

-

Anti-CD3 antibody (e.g., OKT3)

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

Human IL-2 ELISA kit

Procedure:

-

Culture Jurkat T-cells in RPMI-1640 medium.

-

Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

-

Stimulate the cells with anti-CD3 antibody (e.g., 1 µg/mL) to induce T-cell activation.

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, centrifuge the plate and collect the cell culture supernatant.

-

Quantify the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's protocol.

-

Plot the IL-2 concentration against the concentration of this compound to determine the dose-dependent inhibitory effect.

Vascular Smooth Muscle Cell (VSMC) Proliferation Assay (Generic Protocol)

Objective: To evaluate the anti-proliferative effect of this compound on VSMCs.

Materials:

-

Primary human or rat aortic smooth muscle cells

-

Smooth muscle cell growth medium (e.g., SmGM-2)

-

Serum-free medium for starvation

-

Platelet-derived growth factor (PDGF) or other mitogen

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

Cell proliferation assay kit (e.g., MTT, WST-1, or BrdU incorporation assay)

Procedure:

-

Seed VSMCs in a 96-well plate and allow them to adhere and grow to sub-confluency.

-

Synchronize the cells by serum starvation for 24 hours in serum-free medium.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

-

Stimulate the cells with a mitogen such as PDGF (e.g., 20 ng/mL) to induce proliferation.

-

Incubate the plate for 24-48 hours.

-

Measure cell proliferation using a chosen assay kit according to the manufacturer's instructions. For an MTT assay, this involves incubating the cells with MTT reagent, followed by solubilizing the formazan (B1609692) crystals and measuring the absorbance at a specific wavelength.

-

Calculate the percentage of proliferation inhibition for each concentration of this compound relative to the mitogen-stimulated control.

In Vivo Mouse Model of T-Cell Activation (Generic Protocol)

Objective: To assess the in vivo efficacy of this compound in inhibiting T-cell activation.

Materials:

-

BALB/c mice (or other appropriate strain)

-

Anti-CD3 antibody

-

This compound formulated for in vivo administration (e.g., in a vehicle of DMSO and corn oil)

-

Blood collection supplies

-

Mouse IL-2 ELISA kit

Procedure:

-

Acclimatize the mice to the experimental conditions.

-

Administer this compound or the vehicle control to the mice via the desired route (e.g., intraperitoneal injection or oral gavage) at various doses.

-

After a specified pre-treatment time (e.g., 1 hour), induce T-cell activation by administering anti-CD3 antibody.

-

At a predetermined time point post-stimulation (e.g., 2 hours), collect blood samples from the mice.

-

Process the blood samples to obtain plasma or serum.

-

Measure the levels of IL-2 in the plasma or serum using a mouse IL-2 ELISA kit.

-

Compare the IL-2 levels in the this compound-treated groups to the vehicle control group to determine the in vivo inhibitory effect.

-

Calculate the ED50 value based on the dose-response data.

Conclusion and Future Directions

This compound is a potent and selective inhibitor of the Src family kinase Lck, with demonstrated activity in both biochemical and cellular assays, as well as in vivo models. Its ability to modulate T-cell activation and inhibit vascular smooth muscle cell proliferation and migration highlights its potential as a valuable research tool and a lead compound for the development of novel therapeutics for a range of diseases.

Further research is warranted to fully elucidate the complete kinase selectivity profile of this compound through comprehensive kinome screening. Detailed pharmacokinetic and pharmacodynamic studies will be crucial for optimizing its in vivo application. Moreover, exploring its efficacy in various preclinical disease models will be essential to translate its promising in vitro and in vivo activity into potential clinical benefits. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing our understanding and application of targeted kinase inhibitors like this compound.

References

An In-Depth Technical Guide to the Biological Functions of Lck and its Inhibition by RK-24466

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in T-cell signaling and a key target in immunology and oncology. We delve into the core biological functions of Lck, detailing its role in T-cell receptor (TCR) signal transduction and downstream cellular responses. Furthermore, this guide offers an in-depth analysis of RK-24466, a potent and selective inhibitor of Lck. We present its mechanism of action, quantitative data on its inhibitory effects, and detailed protocols for key experimental assays relevant to the study of Lck and its inhibitors. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of T-cell biology and the development of novel therapeutics targeting kinase signaling pathways.

Biological Functions of Lck

Lck, a 56 kDa protein, is a member of the Src family of non-receptor tyrosine kinases and plays a pivotal role in the initiation of T-cell receptor (TCR) signaling.[1] It is predominantly expressed in T-cells and Natural Killer (NK) cells. Lck is essential for T-cell development, activation, proliferation, and differentiation.

Role in T-Cell Receptor (TCR) Signaling

T-cell activation is initiated by the binding of a peptide-MHC complex on an antigen-presenting cell (APC) to the TCR. Lck is non-covalently associated with the cytoplasmic tails of the CD4 or CD8 co-receptors.[2] Upon TCR engagement, the co-receptor brings Lck into proximity with the TCR complex, leading to the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ chains of the TCR complex.[2]

Phosphorylated ITAMs serve as docking sites for another tyrosine kinase, ZAP-70 (Zeta-chain-associated protein kinase 70).[3] Lck then phosphorylates and activates ZAP-70, which in turn phosphorylates downstream adaptor proteins, most notably LAT (Linker for Activation of T-cells) and SLP-76.[3][4] The phosphorylation of LAT creates a scaffold for the assembly of a larger signaling complex, leading to the activation of multiple downstream pathways, including:

-

Phospholipase C-γ1 (PLC-γ1) activation: This leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), resulting in calcium mobilization and protein kinase C (PKC) activation.

-

Ras/MAPK pathway activation: This pathway is crucial for gene transcription and cell proliferation.

-

PI3K/Akt pathway activation: This pathway is involved in cell survival and metabolism.

This cascade of signaling events ultimately results in cytokine production (e.g., Interleukin-2), T-cell proliferation, and the execution of effector functions.

Regulation of Lck Activity

The activity of Lck is tightly regulated by phosphorylation at two key tyrosine residues. Phosphorylation at Tyr394 in the activation loop is required for full kinase activity, while phosphorylation at Tyr505 in the C-terminal tail by C-terminal Src kinase (Csk) maintains Lck in an inactive conformation.[5] Dephosphorylation of Tyr505 by the phosphatase CD45 is a critical step in Lck activation.

This compound: A Potent and Selective Lck Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for Lck. It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Lck kinase domain and preventing the transfer of phosphate (B84403) to its substrates.[1][6] This inhibition effectively blocks the initiation of the TCR signaling cascade.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound against Lck has been quantified in various studies. The following tables summarize the available quantitative data.

| Target | Inhibitor | IC50 (nM) | Assay Type |

| Lck (64-509) | This compound | <1 | Cell-free kinase assay |

| LckCD | This compound | 2 | Cell-free kinase assay |

| Cellular Process | Cell Line | Inhibitor | Effect |

| IL-2 Production | Jurkat T-cells | This compound | Potent inhibition (Specific IC50 not publicly available) |

| VSMC Proliferation | Vascular Smooth Muscle Cells | This compound | Significant inhibition |

| VSMC Migration | Vascular Smooth Muscle Cells | This compound | Significant inhibition |

| ZAP-70 Phosphorylation | Jurkat T-cells | This compound | Abated at 10 nM |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biological functions of Lck and the inhibitory effects of compounds like this compound.

Lck Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Recombinant Lck enzyme

-

Lck substrate (e.g., Poly(Glu,Tyr) 4:1)

-

ATP

-

This compound or other inhibitors

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in Kinase Buffer.

-

In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle (DMSO control).

-

Add 2 µL of Lck enzyme solution (concentration to be optimized for each batch).

-

Add 2 µL of a mixture of the Lck substrate and ATP (final concentrations to be optimized, typically near the Km for ATP).

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate reader.

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Western Blotting for Lck Signaling Pathway

This technique is used to detect the phosphorylation status of Lck and its downstream targets.

Materials:

-

Jurkat T-cells

-

Anti-CD3 and anti-CD28 antibodies for T-cell stimulation

-

This compound or other inhibitors

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-Lck (Tyr394), anti-Lck, anti-phospho-ZAP-70 (Tyr319), anti-ZAP-70, anti-phospho-LAT (Tyr191), anti-LAT)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Culture Jurkat T-cells and treat with this compound or vehicle for a specified time (e.g., 1 hour).

-

Stimulate the cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 5-15 minutes).

-

Lyse the cells in lysis buffer on ice.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Data Analysis:

-

Quantify band intensities using densitometry software (e.g., ImageJ).

-

Normalize the intensity of the phosphorylated protein to the total protein for each sample.

Jurkat Cell IL-2 Production Assay (ELISA)

This assay measures the amount of IL-2 secreted by Jurkat T-cells upon stimulation.

Materials:

-

Jurkat T-cells

-

Anti-CD3 and anti-CD28 antibodies

-

This compound or other inhibitors

-

Human IL-2 ELISA kit

-

96-well cell culture plates

Procedure:

-

Seed Jurkat T-cells in a 96-well plate.

-

Treat the cells with serial dilutions of this compound or vehicle for 1-2 hours.

-

Stimulate the cells with anti-CD3/anti-CD28 antibodies and incubate for 24-48 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

Data Analysis:

-

Generate a standard curve using recombinant IL-2.

-

Calculate the concentration of IL-2 in each sample.

-

Determine the EC50 value for the inhibition of IL-2 production by fitting the data to a dose-response curve.

Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration Assays

These assays assess the effect of Lck inhibition on the proliferation and migration of VSMCs.

VSMC Proliferation Assay (e.g., MTS Assay):

-

Seed VSMCs in a 96-well plate and allow them to adhere.

-

Treat the cells with this compound or vehicle in the presence of a mitogen (e.g., PDGF).

-

Incubate for a specified period (e.g., 48-72 hours).

-

Add MTS reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 490 nm.

VSMC Migration Assay (e.g., Boyden Chamber Assay):

-

Coat the inserts of a Boyden chamber with an extracellular matrix protein (e.g., fibronectin).

-

Place VSMCs in the upper chamber in serum-free media with this compound or vehicle.

-

Add a chemoattractant (e.g., PDGF) to the lower chamber.

-

Incubate for a time that allows for cell migration (e.g., 4-6 hours).

-

Fix and stain the cells that have migrated to the underside of the insert.

-

Count the migrated cells under a microscope.

Data Analysis:

-

For the proliferation assay, calculate the percentage of inhibition of cell growth.

-

For the migration assay, calculate the percentage of inhibition of cell migration.

-

Determine IC50 values by fitting the data to dose-response curves.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the Lck signaling pathway, the mechanism of this compound inhibition, and a typical experimental workflow.

Conclusion

Lck is a central player in T-cell biology, making it an attractive therapeutic target for a range of diseases, including autoimmune disorders and cancers. This compound has emerged as a potent and selective tool compound for studying the roles of Lck and as a potential starting point for drug discovery efforts. This technical guide provides a foundational understanding of Lck's functions and its inhibition by this compound, along with practical experimental protocols and visual representations of key concepts. It is our hope that this resource will aid researchers in their efforts to further elucidate the complexities of Lck signaling and develop novel therapeutic strategies targeting this important kinase.

References

- 1. researchgate.net [researchgate.net]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. benchchem.com [benchchem.com]

- 4. The catalytic activity of the kinase ZAP-70 mediates basal signaling and negative feedback of the T cell receptor pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Zap70 Regulates TCR-Mediated Zip6 Activation at the Immunological Synapse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the RK-24466 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

RK-24466 is a potent and selective inhibitor of the Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell receptor (TCR) signaling cascade. This guide provides a comprehensive analysis of the this compound signaling pathway, detailing its mechanism of action, downstream effects, and the experimental methodologies used to elucidate its function. Quantitative data on its inhibitory activity are presented, and detailed protocols for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions and experimental designs.

Introduction to this compound

This compound is a member of the pyrrolopyrimidine class of compounds that demonstrates high selectivity and potency as an inhibitor of Lck, a non-receptor tyrosine kinase belonging to the Src family.[1][2] Lck plays a pivotal role in the initiation of T-cell activation, making it a significant target for therapeutic intervention in autoimmune diseases and certain cancers.[3][4] By targeting Lck, this compound effectively modulates downstream signaling pathways, leading to the suppression of T-cell mediated immune responses and the inhibition of cellular processes such as proliferation and migration in other cell types like vascular smooth muscle cells (VSMCs).

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the kinase activity of Lck. Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell, Lck is one of the first signaling molecules to be activated.[3][5] Activated Lck then phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 and ζ-chains of the TCR complex.[5][6] This phosphorylation event creates docking sites for another tyrosine kinase, ZAP-70, which is subsequently activated by Lck.[1][5] this compound, by binding to the ATP-binding site of Lck, prevents the transfer of phosphate (B84403) to its substrates, thereby blocking the initiation of this signaling cascade.

Signaling Pathway Analysis

The inhibition of Lck by this compound has profound effects on multiple downstream signaling pathways. The most well-characterized of these are the PI3K/Akt/mTOR and Ras/MEK/ERK pathways.

T-Cell Receptor Signaling Pathway

In T-cells, the inhibition of Lck by this compound disrupts the entire TCR signaling cascade. This leads to a reduction in the phosphorylation of key downstream molecules including ZAP-70, LAT (Linker for Activation of T-cells), and SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[1][5] The abrogation of this initial signaling prevents the activation of Phospholipase C-gamma 1 (PLC-γ1), which is crucial for the generation of second messengers inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[5] Consequently, calcium mobilization and the activation of Protein Kinase C (PKC) are inhibited, leading to a failure in the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells) and NF-κB, which are essential for the production of cytokines like Interleukin-2 (IL-2).[4][5]

PI3K/Akt and MEK/ERK Signaling Pathways

In VSMCs, this compound has been shown to suppress proliferation and migration by down-regulating the Protein Kinase B (Akt) and Extracellular signal-regulated kinase (ERK) pathways. While the direct upstream activator of these pathways in VSMCs that is inhibited by this compound is not as clearly defined as in T-cells, Lck or other Src-family kinases are implicated. Inhibition of these pathways leads to a significant decrease in the expression of Proliferating Cell Nuclear Antigen (PCNA) and Cyclin D1, and a reduction in the phosphorylation of the Retinoblastoma protein (pRb). These downstream effects collectively halt the cell cycle and inhibit cell proliferation and migration.

Quantitative Data Presentation

The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the key findings.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | Construct | IC50 (nM) | Assay Type |

| Lck | 64-509 | < 1 | Cell-free |

| Lck | LckCD | 2 | Cell-free |

Data sourced from commercially available datasets.[1][2]

Table 2: Cellular Activity

| Cell Line | Assay | Endpoint | IC50 (µM) |

| Jurkat | IL-2 Production | Inhibition | Not explicitly quantified in reviewed literature, but potent inhibition is noted. |

| VSMC | Proliferation | Inhibition | Not explicitly quantified in reviewed literature. |

| VSMC | Migration | Inhibition | Not explicitly quantified in reviewed literature. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the this compound signaling pathway.

In Vitro Lck Kinase Assay (ADP-Glo™ Format)

This protocol is adapted for the determination of the IC50 of this compound against Lck.

Workflow Diagram:

Materials:

-

Recombinant human Lck enzyme

-

Lck substrate peptide (e.g., Lck-Tide)

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

384-well white assay plates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare a 2X working solution of Lck enzyme in kinase buffer.

-

Prepare a 2X working solution of the Lck substrate peptide and ATP in kinase buffer. The final ATP concentration should be at or near the Km for Lck.

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer to create 4X working solutions.

-

-

Kinase Reaction:

-

Add 5 µL of the 4X this compound dilution to the wells of a 384-well plate.

-

Add 10 µL of the 2X Lck enzyme solution to each well.

-

Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Western Blot Analysis of Akt and ERK Phosphorylation

Procedure:

-

Cell Culture and Treatment:

-

Seed VSMCs in 6-well plates and grow to 70-80% confluency.

-

Starve the cells in serum-free media for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a growth factor (e.g., PDGF) for 15-30 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-protein levels to the total protein levels.

-

Cell Migration (Scratch) Assay

Procedure:

-

Cell Seeding and Monolayer Formation:

-

Seed VSMCs in a 6-well plate at a density that will form a confluent monolayer within 24 hours.

-

-

Creating the Scratch:

-

Once confluent, create a scratch in the cell monolayer using a sterile p200 pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

-

Treatment and Imaging:

-

Add fresh media containing different concentrations of this compound.

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.

-

-

Data Analysis:

-

Measure the width or area of the scratch at each time point using image analysis software.

-

Calculate the rate of cell migration and compare the different treatment groups.

-

Rat Carotid Balloon Injury Model

Procedure:

-

Animal Preparation:

-

Anesthetize a male Sprague-Dawley rat.

-

Make a midline incision in the neck to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

-

Balloon Injury:

-

Introduce a 2F Fogarty balloon catheter through the ECA into the CCA.

-

Inflate the balloon and pass it through the CCA three times to denude the endothelium.

-

-

Treatment:

-

Administer this compound (e.g., via intravenous injection or osmotic minipump) at the desired dose.

-

-

Tissue Harvesting and Analysis:

-

After a set period (e.g., 14 days), euthanize the rat and perfuse-fix the carotid arteries.

-

Excise the injured artery segment, embed in paraffin, and section for histological analysis (e.g., H&E and Verhoeff-van Gieson staining).

-

Measure the neointimal and medial areas to determine the intima-to-media ratio.

-

Conclusion

This compound is a powerful research tool for investigating the role of Lck in T-cell signaling and other cellular processes. Its high potency and selectivity make it an invaluable asset for dissecting the intricate signaling networks governed by this key tyrosine kinase. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further explore the therapeutic potential of targeting the Lck signaling pathway. Further studies are warranted to fully elucidate the complete spectrum of its cellular effects and to explore its potential in a clinical setting.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]

- 4. Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lck Regulates the Threshold of Activation in Primary T Cells, While both Lck and Fyn Contribute to the Magnitude of the Extracellular Signal-Related Kinase Response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | How does the kinase Lck phosphorylate the T cell receptor? Spatial organization as a regulatory mechanism [frontiersin.org]

In Vitro Characterization of RK-24466: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

RK-24466, also known as KIN 001-51, is a potent and selective small molecule inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck).[1][2][3][4][5] Lck is a member of the Src family of non-receptor protein tyrosine kinases and plays a pivotal role in the initial stages of T-cell receptor (TCR) signaling, which is crucial for T-cell activation and immune responses.[5] Dysregulation of Lck activity is implicated in various autoimmune diseases and certain cancers, making it a significant therapeutic target. This document provides a comprehensive in vitro characterization of this compound, summarizing its biochemical activity, cellular effects, and mechanism of action based on available data.

Biochemical Characterization: Potency and Selectivity

This compound demonstrates high potency against Lck in cell-free enzymatic assays. Its inhibitory activity has been quantified against different constructs of the human Lck kinase.

Table 1: Inhibitory Potency of this compound against Lck Kinase Constructs

| Target Enzyme | IC50 Value (nM) |

| Lck (64-509) | < 1 |

| LckCD | 2 |

Data sourced from multiple references.[1][2][3][4]

The selectivity of this compound has been evaluated against a panel of other kinases, demonstrating a favorable selectivity profile for Lck over other related and unrelated kinases.

Table 2: Kinase Selectivity Profile of this compound

| Kinase | IC50 Value |

| Lck | < 1 - 2 nM |

| Src | 70 nM |

| Kdr (VEGFR2) | 1.57 µM |

| Tie-2 | 1.98 µM |

| EGFR | 3.2 µM |

| PKC | > 33 µM |

| CDC2/B | > 50 µM |

| ZAP-70 | > 50 µM |

Data sourced from reference[5].

Cellular Characterization: Biological Effects

The in vitro cellular effects of this compound have been investigated in various cell-based assays, confirming its ability to modulate Lck-dependent signaling pathways and cellular functions.

T-Cell Activation

This compound is a potent inhibitor of Interleukin-2 (IL-2) production in Jurkat cells stimulated with an anti-CD3 antibody.[3][6] This demonstrates its ability to suppress T-cell activation, a key function mediated by Lck. In these cellular assays, this compound was found to be at least 100-fold more potent than PP1, another Src family kinase inhibitor.[3][6]

Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration

This compound has been shown to significantly inhibit the proliferation and migration of vascular smooth muscle cells (VSMCs).[3][4][7] This effect is mediated through the downregulation of the Protein Kinase B (Akt) and Extracellular signal-Regulated Kinase (ERK) pathways.[3][4][7] The compound also decreases the expression of proliferating cell nuclear antigen (PCNA) and cyclin D1, and reduces the phosphorylation of the retinoblastoma protein (pRb).[3][4][7]

Table 3: Summary of Cellular Activities of this compound

| Cellular Process | Cell Type | Key Effect | Downstream Mediators |

| T-Cell Activation | Jurkat Cells | Inhibition of IL-2 Production | - |

| Proliferation | VSMCs | Inhibition | Akt, ERK, PCNA, Cyclin D1, pRb |

| Migration | VSMCs | Inhibition | Akt, ERK |

Mechanism of Action: Lck Signaling Pathway

This compound exerts its effects by directly inhibiting the kinase activity of Lck. In T-cells, the T-cell receptor (TCR) complex is associated with Lck. Upon TCR engagement, Lck is activated and phosphorylates key downstream signaling molecules, initiating a cascade that leads to T-cell activation, proliferation, and cytokine release. By inhibiting Lck, this compound effectively blocks these downstream events. In VSMCs, Lck inhibition by this compound leads to the suppression of the Akt and ERK signaling pathways, which are critical for cell proliferation and migration.

Caption: this compound inhibits Lck, blocking downstream Akt/ERK pathways.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Cell-Free)

This protocol outlines a general method for determining the IC50 value of this compound against a target kinase.

-

Reagents and Materials:

-

Purified recombinant human Lck kinase (or other target kinase).

-

Specific peptide or protein substrate for the kinase.

-

ATP (Adenosine triphosphate), often radiolabeled (e.g., γ-³³P-ATP).

-

This compound stock solution (typically in DMSO).

-

Kinase assay buffer (containing MgCl₂, DTT, etc.).

-

96-well or 384-well assay plates.

-

Phosphoric acid (to stop the reaction).

-

Filter paper or other separation matrix.

-

Scintillation counter (for radioactivity measurement).

-

-

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

Add the diluted this compound or vehicle control (DMSO) to the assay plate wells.

-

Add the kinase and substrate solution to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture onto filter paper.

-

Wash the filter paper to remove unincorporated ATP.

-

Quantify the incorporated radioactivity on the filter paper using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cellular IL-2 Production Assay

This protocol describes a method to measure the effect of this compound on T-cell activation.

-

Reagents and Materials:

-

Jurkat T-cells.

-

RPMI-1640 cell culture medium supplemented with FBS, penicillin, and streptomycin.

-

Anti-CD3 antibody (for T-cell stimulation).

-

This compound stock solution (in DMSO).

-

96-well cell culture plates.

-

Human IL-2 ELISA kit.

-

-

Procedure:

-

Seed Jurkat cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulate the cells by adding anti-CD3 antibody to the wells.

-

Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.

-

Collect the cell culture supernatant.

-

Quantify the amount of IL-2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of IL-2 production inhibition and determine the IC50 or ED50 value.

-

Conclusion

The in vitro data robustly characterize this compound as a highly potent and selective inhibitor of Lck. Its ability to effectively block Lck kinase activity translates into significant cellular effects, including the suppression of T-cell activation and the inhibition of vascular smooth muscle cell proliferation and migration. These findings underscore the therapeutic potential of this compound in conditions driven by aberrant Lck signaling. Further investigations are warranted to fully elucidate its detailed molecular interactions and to validate its efficacy in in vivo models.

References

Technical Guide: The Mechanism and Impact of RK-24466 on T-Cell Receptor Signaling

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The T-cell receptor (TCR) signaling pathway is fundamental to the adaptive immune response, and its dysregulation is implicated in various autoimmune diseases and cancers. A critical initiating enzyme in this cascade is the Lymphocyte-specific protein tyrosine kinase (Lck). RK-24466 is a potent and highly selective small molecule inhibitor of Lck, which effectively blocks the initial steps of TCR signaling. This technical guide provides an in-depth analysis of this compound's mechanism of action, presents its biochemical and cellular activity, details relevant experimental protocols, and visualizes the complex signaling and experimental workflows.

Introduction to T-Cell Receptor (TCR) Signaling

T-cell activation is initiated when the TCR complex recognizes a specific peptide antigen presented by the Major Histocompatibility Complex (MHC) on an antigen-presenting cell (APC).[1] This engagement triggers a phosphorylation cascade that amplifies the initial signal, leading to cytokine production, T-cell proliferation, and differentiation.[2][3]

The cascade begins with the activation of Src-family kinases, primarily Lck, which is non-covalently associated with the CD4 or CD8 co-receptors.[1][4] Upon TCR engagement, Lck phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic tails of the CD3 and ζ-chains of the TCR complex.[2][3][5] These phosphorylated ITAMs serve as docking sites for another crucial kinase, Zeta-chain-associated protein kinase 70 (ZAP-70).[2][6] Lck then phosphorylates and activates the recruited ZAP-70, which in turn phosphorylates downstream adaptor proteins like LAT (Linker for Activation of T-cells) and SLP-76, propagating the signal to multiple downstream pathways.[2][4][6] Given its pivotal role, Lck is a key therapeutic target for modulating T-cell activity.[7][8]

This compound: Mechanism of Action

This compound is a pyrrolopyrimidine compound that acts as a potent and selective inhibitor of Lck.[7] By targeting Lck, this compound directly prevents the initial phosphorylation of ITAMs, thereby blocking the recruitment and activation of ZAP-70 and halting the entire downstream signaling cascade. This leads to the inhibition of T-cell activation and proliferation, and a reduction in the production of key cytokines like Interleukin-2 (IL-2).[7][9]

The following diagram illustrates the canonical TCR signaling pathway and the specific point of intervention by this compound.

Quantitative Data: Potency and Selectivity

The efficacy of a kinase inhibitor is defined by its potency (how much of the drug is needed to inhibit the target) and its selectivity (how specifically it inhibits the target versus other related kinases). This compound demonstrates nanomolar potency against Lck and high selectivity over other kinases, including those in the Src family.[7]

Table 1: Biochemical Potency (IC50) of this compound against Lck

| Target Enzyme | IC50 (nM) | Assay Type |

| Lck (64-509) construct | < 1 | Cell-free biochemical |

| LckCD construct | 2 | Cell-free biochemical |

| Data sourced from multiple suppliers.[7][10][11][12][13] |

Table 2: Kinase Selectivity Profile of this compound

| Kinase Target | IC50 (µM) | Selectivity (Fold vs. LckCD) |

| LckCD | 0.002 | 1x |

| Src | 0.070 | 35x |

| Kdr (VEGFR2) | 1.57 | 785x |

| Tie-2 | 1.98 | 990x |

| EGFR | 3.2 | 1600x |

| ZAP-70 | > 50 | > 25,000x |

| PKC | > 33 | > 16,500x |

| Data sourced from Cayman Chemical.[7] |

Experimental Protocols

The characterization of this compound involves both biochemical and cell-based assays to determine its direct effect on the enzyme and its functional consequence in a biological system.

Biochemical Kinase Assay (Cell-Free)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified Lck.

Objective: To determine the IC50 value of this compound against recombinant Lck kinase.

Methodology:

-

Reagents: Recombinant human Lck enzyme, a specific peptide substrate for Lck, Adenosine-5'-triphosphate (ATP), and the test compound (this compound).

-

Procedure:

-

A dilution series of this compound is prepared in a suitable buffer, typically containing DMSO.

-

The Lck enzyme and its peptide substrate are combined in the wells of a microtiter plate.

-

The this compound dilutions are added to the wells and incubated for a short period to allow for binding to the enzyme.

-

The kinase reaction is initiated by adding a defined concentration of ATP (often near the Km value).

-

The reaction is allowed to proceed for a set time at an optimal temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

-

Detection: Quantification can be achieved through various methods, such as luminescence-based assays (e.g., ADP-Glo™) that measure ATP consumption, or fluorescence-based methods (e.g., Z'-LYTE™ TR-FRET) that detect the phosphorylated product directly.[14][15]

-

Data Analysis: The percentage of inhibition for each this compound concentration is calculated relative to controls (no inhibitor). The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Cellular T-Cell Activation Assay

This assay measures the functional consequence of Lck inhibition by this compound on T-cell activation. A common readout is the inhibition of IL-2 production from stimulated T-cells.[9]

Objective: To determine the potency of this compound in inhibiting TCR-mediated T-cell activation.

Methodology:

-

Cell Line: Jurkat cells (a human T-lymphocyte line) or primary human T-cells.

-

Procedure:

-

T-cells are seeded into a 96-well plate.

-

The plate is pre-coated with stimulating antibodies, typically anti-CD3 (to engage the TCR) and anti-CD28 (for co-stimulation).[16]

-

A serial dilution of this compound is added to the cells, which are then incubated for a specified period (e.g., 24-48 hours).

-

Following incubation, the cell culture supernatant is collected.

-

-

Detection: The concentration of IL-2 in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The amount of IL-2 produced at each this compound concentration is measured and compared to the stimulated control (vehicle only) to calculate the percentage of inhibition. An EC50 value is then derived from the dose-response curve.

The following diagram outlines a typical workflow for a cellular T-cell activation assay.

Conclusion

This compound is a powerful research tool and a potential therapeutic candidate that operates by selectively inhibiting Lck, the gatekeeper of T-cell receptor signaling. Its high potency and selectivity, demonstrated in both biochemical and cellular assays, underscore its utility in dissecting the intricacies of T-cell biology. By preventing the initial phosphorylation events required for signal propagation, this compound effectively suppresses T-cell activation, making it a valuable agent for studying and potentially treating T-cell mediated pathologies.

References

- 1. T-cell receptor proximal signaling via the Src-family kinases, Lck and Fyn, influences T-cell activation, differentiation, and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 3. sinobiological.com [sinobiological.com]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. cd-genomics.com [cd-genomics.com]

- 6. T-cell receptor - Wikipedia [en.wikipedia.org]

- 7. caymanchem.com [caymanchem.com]

- 8. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. mybiosource.com [mybiosource.com]

- 13. This compound | Src | TargetMol [targetmol.com]

- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. T Cell Activation Assays - Immunology CRO | Celentyx [celentyx.com]

The Role of RK-24466 in Immunology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RK-24466 is a potent and selective inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell receptor (TCR) signaling cascade. This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, its impact on key immunological processes, and detailed protocols for its investigation. The inhibition of Lck by this compound presents a promising therapeutic strategy for T-cell-mediated autoimmune diseases by attenuating T-cell activation, proliferation, and cytokine production.

Introduction to this compound and its Target: Lck

Lymphocyte-specific protein tyrosine kinase (Lck) is a 56-kDa Src family protein tyrosine kinase that plays a pivotal role in the initiation of T-cell receptor (TCR) signaling.[1] Expressed predominantly in T-cells and natural killer (NK) cells, Lck is essential for T-cell development, activation, proliferation, and cytokine release. Upon TCR engagement, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex, initiating a signaling cascade that leads to T-cell activation. Given its central role in T-cell function, Lck has emerged as a key therapeutic target for autoimmune diseases and transplant rejection.

This compound is a potent and selective small molecule inhibitor of Lck. It has demonstrated high affinity for Lck, thereby blocking its kinase activity and downstream signaling events.

Mechanism of Action of this compound

This compound exerts its immunomodulatory effects by directly inhibiting the enzymatic activity of Lck. By binding to the kinase domain of Lck, this compound prevents the phosphorylation of its downstream targets, including the ITAMs of the TCR complex. This blockade disrupts the entire TCR signaling cascade, leading to a reduction in T-cell activation and subsequent immune responses.

The T-cell receptor signaling pathway and the inhibitory action of this compound are depicted in the following diagram:

Quantitative Data on this compound Activity

The inhibitory activity of this compound against Lck and its selectivity over other kinases are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| Lck | <1-2 |

| Src | 70 |

| Kdr | 1570 |

| Tie-2 | 1980 |

| EGFR | 3200 |

| PKC | >33000 |

| CDC2/B | >50000 |

| ZAP-70 | >50000 |